molecular formula C15H19N3O B2636711 N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide CAS No. 922983-04-8

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Cat. No. B2636711
M. Wt: 257.337
InChI Key: DOSDZJBSZOWYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide” is a compound that has been synthesized and evaluated for its bioactive properties . It is a derivative of indole, a heterocyclic compound that plays a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of “N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide” involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . This process is based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .

Scientific Research Applications

Therapeutic Agents for Smoking Cessation

Research has demonstrated that cannabinoid CB1 receptor antagonists, including N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide derivatives, are promising for smoking cessation. Pre-clinical studies suggest that these compounds can block nicotine self-administration and the dopamine-releasing effects of nicotine in the brain. Clinical trials have shown efficacy in smoking cessation, though emotional side effects may limit their use. These findings highlight the potential of N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide derivatives in treating nicotine dependence (Foll, Forget, Aubin, & Goldberg, 2008).

Nanofiltration Membranes

The compound has also been studied in the context of environmental applications, particularly in water treatment technologies. Piperazine-based nanofiltration (NF) membranes with a crumpled polyamide layer exhibit significant improvements in membrane separation performance. These advances in NF membrane technology demonstrate the compound's role in enhancing water permeance, selectivity, and antifouling performance, underscoring its utility in environmental applications, including water softening and purification (Shao et al., 2022).

Synthesis of N-Heterocycles

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide serves as a key intermediate in the synthesis of structurally diverse N-heterocycles, which are crucial for developing natural products and therapeutic compounds. The use of chiral sulfinamides, including this compound, in asymmetric N-heterocycle synthesis through sulfinimines demonstrates its significance in medicinal chemistry, offering a pathway to a variety of piperidines, pyrrolidines, azetidines, and their fused derivatives (Philip, Radhika, Saranya, & Anilkumar, 2020).

Antitubercular Activity

Furthermore, derivatives of N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide have shown promising antitubercular activity. Research into modifications of the isoniazid structure with N-substituted derivatives has identified compounds with significant in vitro efficacy against various Mycobacterium species, highlighting the potential of these derivatives in designing new leads for antitubercular compounds (Asif, 2014).

Central Nervous System (CNS) Acting Drugs

The compound's derivatives have also been investigated for their potential as CNS acting drugs. Studies suggest that functional chemical groups present in N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide derivatives may serve as lead molecules for synthesizing compounds with CNS activity. This research underscores the importance of heterocycles containing nitrogen, sulfur, and oxygen for developing new therapeutic agents targeting the CNS (Saganuwan, 2017).

Future Directions

The future directions for “N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide” could involve further development of tubulin polymerization inhibitors . This is based on the compound’s inhibitory effect on tubulin polymerization and its potential antiproliferative activities against certain cancer cell lines .

properties

IUPAC Name

N-(1-methylindol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-17-11-13(12-7-3-4-8-14(12)17)16-15(19)18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSDZJBSZOWYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.